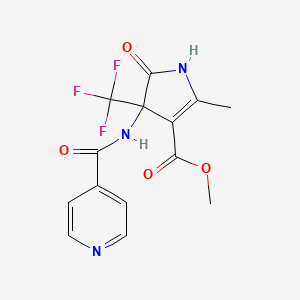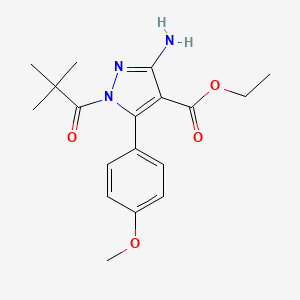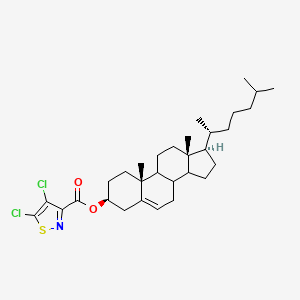![molecular formula C16H21N3S B11072893 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide](/img/structure/B11072893.png)
2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the indole ring structure . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide include other indole derivatives such as 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylic acid . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents that confer distinct properties and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C16H21N3S |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3a,8b-dimethyl-N-prop-2-enyl-2,4-dihydro-1H-pyrrolo[2,3-b]indole-3-carbothioamide |
InChI |
InChI=1S/C16H21N3S/c1-4-10-17-14(20)19-11-9-15(2)12-7-5-6-8-13(12)18-16(15,19)3/h4-8,18H,1,9-11H2,2-3H3,(H,17,20) |
InChI-Schlüssel |
ZUGLQHQFKRZDST-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCN(C1(NC3=CC=CC=C23)C)C(=S)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2E)-3-amino-2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11072840.png)
![1-(3,4-Dimethoxyphenyl)[1]benzofuro[2,3-e][2,1]benzoxazole](/img/structure/B11072843.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11072847.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11072852.png)

![Ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11072859.png)
![1'-Allyl-3-nitro-2'-thioxo-6A,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-A]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11072873.png)
![3-{4-[4-(Thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B11072877.png)

![2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11072886.png)
![1-Ethanone, 1-[1,1'-biphenyl]-4-yl-2-(4-quinazolinylthio)-](/img/structure/B11072888.png)
![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(4-methylbenzoyl)-](/img/structure/B11072892.png)
